Molecular weight and density of HEHMA monomer for polymer synthesis
Molecular weight and density of HEHMA monomer for polymer synthesis
An In-depth Technical Guide to 2-Hydroxyethyl Methacrylate (HEMA) for Advanced Polymer Synthesis
A Note on Nomenclature: This guide focuses on the monomer 2-Hydroxyethyl methacrylate, commonly known by the acronym HEMA. The initial query for "HEHMA" is presumed to be a typographical error, as HEMA is the standard and widely recognized monomer for the applications described herein.
Introduction: The Foundational Role of HEMA in Biomedical Polymers
2-Hydroxyethyl methacrylate (HEMA) is a versatile and indispensable monomer in the synthesis of advanced polymers, particularly for applications in drug development, regenerative medicine, and biomedical devices.[1] Its prominence stems from a unique combination of a polymerizable methacrylate group and a pendant hydrophilic hydroxyl group.[1] This bifunctional nature allows for the creation of cross-linked, three-dimensional polymer networks known as hydrogels.[2]
Poly(2-hydroxyethyl methacrylate) (pHEMA), the resulting polymer, is renowned for its excellent biocompatibility, optical transparency, and its capacity to absorb significant amounts of water while remaining insoluble.[3][4] This swelling behavior is critical for its function in soft contact lenses—one of its first and most successful applications—and is a key property harnessed for controlled drug release systems.[2][3][4] For researchers and drug development professionals, a thorough understanding of HEMA's fundamental physicochemical properties is the critical first step in designing and synthesizing polymers with tailored characteristics for specific therapeutic outcomes.
Core Physicochemical Properties of HEMA Monomer
The precise molecular weight and density of HEMA are foundational parameters for stoichiometric calculations in polymer synthesis, affecting everything from initiator concentration to the final polymer's molar mass. The consistency of these values is a hallmark of a high-purity monomer, which is essential for reproducible polymerization kinetics and predictable material properties.
Below is a summary of the key physical and chemical properties of HEMA, compiled from authoritative chemical data sources.
| Property | Value | Source(s) |
| Chemical Name | 2-Hydroxyethyl 2-methylprop-2-enoate | [5][6][7] |
| Common Synonyms | HEMA, Glycol methacrylate, 2-HEMA | [5][6][8] |
| CAS Number | 868-77-9 | [1][5][6] |
| Molecular Formula | C₆H₁₀O₃ | [1][7][8] |
| Molecular Weight | 130.14 g/mol | [5][6][7][8] |
| Appearance | Clear, colorless viscous liquid | [3][6][8] |
| Density | 1.073 g/mL at 25°C | [5][6][7][9] |
| Boiling Point | 211 °C (at 760 mmHg); 95 °C (at 10 mmHg) | [3][5][6][9] |
| Flash Point | 96 °C | [5][6][9] |
| Solubility | Miscible with water and ethanol | [1][8] |
The Scientific Rationale: Why HEMA is a Cornerstone of Drug Delivery Systems
The utility of HEMA in drug development is not accidental; it is a direct consequence of its molecular architecture. The causality behind its selection for advanced polymer synthesis is rooted in the following principles:
-
Hydrophilicity and Hydrogel Formation: The pendant hydroxyl (-OH) group on each repeating unit of pHEMA imparts significant hydrophilicity.[1] This allows the polymer network to absorb and retain large volumes of water, forming a soft, pliable hydrogel.[3] This aqueous environment is ideal for encapsulating and maintaining the stability of sensitive biologic drugs.
-
Biocompatibility: pHEMA is well-established as a non-toxic biomaterial that elicits a minimal immune response from host tissue, a critical requirement for any implantable drug delivery system or medical device.[4][10][11]
-
Tunable Properties: The physical properties of pHEMA hydrogels, such as swelling ratio, mechanical strength, and drug release kinetics, can be precisely controlled.[2] This is typically achieved by copolymerizing HEMA with a cross-linking agent, such as ethylene glycol dimethacrylate (EGDMA).[2] By varying the concentration of the cross-linker, one can modulate the mesh size of the polymer network, thereby controlling the diffusion rate of the encapsulated therapeutic agent.[2]
-
Chemical Versatility: The hydroxyl group serves as a reactive handle for further chemical modification. This allows for the covalent attachment of targeting ligands, imaging agents, or other functional molecules to tailor the polymer for specific biological targets or to introduce new functionalities, such as degradability.[12]
Experimental Protocols and Methodologies
The successful synthesis of pHEMA-based materials requires meticulous attention to the purity of the monomer and the precise control of polymerization conditions.
Monomer Purification: A Critical Prerequisite
Commercial HEMA is typically supplied with an inhibitor, such as hydroquinone monomethyl ether (MEHQ), to prevent spontaneous polymerization during storage.[5][6][9] This inhibitor must be removed immediately prior to use to ensure reliable initiation and propagation of the polymerization reaction.
Protocol for HEMA Purification:
-
Prepare the Column: Pack a chromatography column with activated basic alumina.
-
Elution: Pass the HEMA monomer through the column. The basic alumina effectively adsorbs the acidic MEHQ inhibitor.
-
Verification: The purified HEMA should be a clear, colorless liquid.
-
Storage: Store the purified, inhibitor-free monomer at low temperatures (e.g., -20 °C) and use it promptly to prevent premature polymerization.[13]
Caption: Workflow for the removal of MEHQ inhibitor from HEMA monomer.
Synthesis of a pHEMA Hydrogel via Free-Radical Polymerization
This protocol describes a typical synthesis of a cross-linked pHEMA hydrogel, a common platform for drug delivery studies.[2]
Materials:
-
Purified HEMA monomer
-
Ethylene glycol dimethacrylate (EGDMA) as a cross-linker
-
Ammonium persulfate (APS) as a thermal initiator
-
Deionized water as a solvent
Step-by-Step Methodology:
-
Preparation of Pre-polymerization Solution: In a reaction vessel, dissolve the desired amount of HEMA monomer and EGDMA cross-linker in deionized water. The ratio of HEMA to EGDMA is a critical variable that will determine the swelling properties of the final hydrogel.[2]
-
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[10]
-
Initiation: Add the initiator, APS, to the solution. The amount is typically a small weight percentage relative to the monomer.
-
Polymerization: Pour the mixture into a mold (e.g., between two glass plates separated by a spacer) and place it in an oven at a controlled temperature (e.g., 70°C) to initiate polymerization.[14] The reaction proceeds as the persulfate ions decompose into sulfate free radicals, which then attack the vinyl bonds of the HEMA and EGDMA monomers.[2]
-
Purification of Hydrogel: After polymerization is complete (typically several hours), remove the resulting hydrogel from the mold. Immerse it in a large volume of deionized water, changing the water frequently over several days. This crucial step removes any unreacted monomer, initiator, and other soluble species, ensuring the biocompatibility of the final material.[10][14]
Caption: Schematic of the free-radical polymerization process for pHEMA hydrogels.
Safety and Handling of HEMA Monomer
As a reactive methacrylate ester, HEMA requires careful handling to ensure laboratory safety.
-
Irritant: HEMA is irritating to the eyes, skin, and respiratory tract.[3]
-
Sensitizer: It is a known skin sensitizer and may cause an allergic reaction upon contact.[9][15]
-
Personal Protective Equipment (PPE): Always handle HEMA in a well-ventilated area or chemical fume hood. Wear appropriate PPE, including safety goggles, nitrile or other chemically resistant gloves, and a lab coat.[9][16]
-
Storage: Store HEMA in a cool, dry, dark place, away from heat and sources of ignition.[7][9] Ensure the container is tightly sealed and properly vented if required. The presence of atmospheric oxygen is necessary for the MEHQ inhibitor to function effectively.[9]
Conclusion
The fundamental properties of 2-Hydroxyethyl methacrylate—its molecular weight, density, and unique chemical structure—are the very cornerstones of its utility in the synthesis of advanced biomedical polymers. Its ability to form biocompatible, water-swollen hydrogels with tunable characteristics makes it an invaluable tool for scientists and researchers in the field of drug development. By understanding the causality behind its performance and adhering to rigorous experimental protocols for its purification and polymerization, the scientific community can continue to innovate and engineer novel pHEMA-based systems for targeted therapies and regenerative medicine.
References
- Vertex AI Search. (n.d.). 2-Hydroxyethyl Methacrylate (HEMA) Uses in Coatings, Adhesives, and Medical Polymers. Retrieved February 21, 2026.
-
Gellner Industrial. (n.d.). HYDROXY ETHYL METHACRYLATE (HEMA). Retrieved February 21, 2026, from [Link]
-
Bimax. (2024, February). BIMAX® HEMA 2-Hydroxyethyl methacrylate. Retrieved February 21, 2026, from [Link]
- Santin, M., et al. (1996). Synthesis and characterization of a new interpenetrated poly(2-hydroxyethylmethacrylate)-gelatin composite polymer. IRIS. Retrieved February 21, 2026.
-
Ataman Kimya. (n.d.). HEMA (HYDROXYETHYL METACRYLATE). Retrieved February 21, 2026, from [Link]
-
Santin, M., et al. (1996). Synthesis and characterization of a new interpenetrated poly(2-hydroxyethylmethacrylate)-gelatin composite polymer. Biomaterials, 17(15), 1459-1467. Retrieved February 21, 2026, from [Link]
-
Ermis, N. (2022). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. Gazi University Journal of Science, 35(4), 1318-1331. Retrieved February 21, 2026, from [Link]
-
Wikipedia. (n.d.). (Hydroxyethyl)methacrylate. Retrieved February 21, 2026, from [Link]
-
Ataman Kimya. (n.d.). 2-HYDROXYETHYL METHACRYLATE (HEMA). Retrieved February 21, 2026, from [Link]
- Adakem. (n.d.). 2-HYDROXYETHYL METHACRYLATE (2-HEMA). Retrieved February 21, 2026.
-
Ataman Kimya. (n.d.). 2-Hydroxyethyl Methacrylate (HEMA). Retrieved February 21, 2026, from [Link]
-
PubChem. (n.d.). 2-hydroxyethyl methacrylate HEMA. Retrieved February 21, 2026, from [Link]
- Coca, S., et al. (1999, August 10). Atom Transfer Radical Polymerization of 2-Hydroxyethyl Methacrylate. Macromolecules. Retrieved February 21, 2026.
-
Royal Society of Chemistry. (n.d.). Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. Retrieved February 21, 2026, from [Link]
- OECD Existing Chemicals Database. (2001, August 22). 2-Hydroxyethyl methacrylate CAS N°: 868-77-9. Retrieved February 21, 2026.
-
Chemius. (n.d.). 2-Hydroxyethyl Methacrylate (2-HEMA) Safety Data Sheet. Retrieved February 21, 2026, from [Link]
-
Chen, P.-Y., et al. (2023, June 8). Developing Transparent and Conductive PolyHEMA Gels Using Deep Eutectic Solvents. MDPI. Retrieved February 21, 2026, from [Link]
- ACS Publications. (2024, December 4). RAFT Dispersion Polymerization of 2-Hydroxyethyl Methacrylate in Non-polar Media. Macromolecules. Retrieved February 21, 2026.
-
Singh, S., et al. (2021, June 15). pHEMA: An Overview for Biomedical Applications. MDPI. Retrieved February 21, 2026, from [Link]
-
GEO Specialty Chemicals. (n.d.). SAFETY DATA SHEET - BISOMER® HEMA. Retrieved February 21, 2026, from [Link]
-
Gacal, B., et al. (2022, April 25). Free-radical polymerization of 2-hydroxyethyl methacrylate (HEMA) supported by a high electric field. Polymer Chemistry (RSC Publishing). Retrieved February 21, 2026, from [Link]
Sources
- 1. 2-Hydroxyethyl Methacrylate (HEMA) Uses in Coatings, Adhesives, and Medical Polymers [sinocurechem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. atamankimya.com [atamankimya.com]
- 4. mdpi.com [mdpi.com]
- 5. jamorin.com [jamorin.com]
- 6. adakem.com [adakem.com]
- 7. adakem.com [adakem.com]
- 8. (Hydroxyethyl)methacrylate - Wikipedia [en.wikipedia.org]
- 9. gelest.com [gelest.com]
- 10. unicamillus.iris.cineca.it [unicamillus.iris.cineca.it]
- 11. Synthesis and characterization of a new interpenetrated poly(2-hydroxyethylmethacrylate)-gelatin composite polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Free-radical polymerization of 2-hydroxyethyl methacrylate (HEMA) supported by a high electric field - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00320A [pubs.rsc.org]
- 14. Developing Transparent and Conductive PolyHEMA Gels Using Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 16. Mobile [my.chemius.net]
